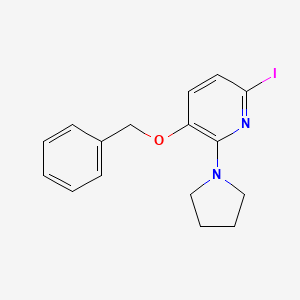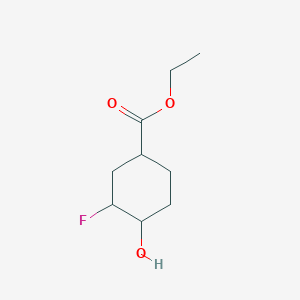
Ondansetron-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ondansetron-d5 is a deuterated form of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d5 involves the incorporation of deuterium atoms into the molecular structure of ondansetron. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical research applications.
Análisis De Reacciones Químicas
Types of Reactions
Ondansetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ondansetron-d5 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of ondansetron in the body.
Drug Interaction Studies: Helps in understanding the interactions between ondansetron and other drugs.
Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of ondansetron.
Quantitative Analysis: Employed in mass spectrometry for precise quantification of ondansetron in biological samples.
Mecanismo De Acción
Ondansetron-d5, like ondansetron, exerts its effects by blocking the action of serotonin at 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the chemoreceptor trigger zone and the gastrointestinal tract. By inhibiting these receptors, ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: Similar to ondansetron, used for the same indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Ondansetron-d5
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms makes it a valuable tool for precise tracking and analysis in scientific research, offering insights that are not easily achievable with non-deuterated compounds.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-[[4,5-dideuterio-2-(trideuteriomethyl)imidazol-1-yl]methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i1D3,9D,10D |
Clave InChI |
FELGMEQIXOGIFQ-OIYGLIEASA-N |
SMILES isomérico |
[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CC2CCC3=C(C2=O)C4=CC=CC=C4N3C)[2H] |
SMILES canónico |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)



![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
